(2,3-Dihydroxypropyl)trimethylammonium chloride is a quaternary ammonium salt distinguished by its unique molecular structure, which combines a cationic trimethylammonium headgroup with a 2,3-dihydroxypropyl tail derived from glycerol. This configuration makes it structurally analogous to the widely used choline chloride, but with an additional hydroxyl group. Its primary procurement relevance lies in its role as a functional precursor and component in advanced formulations, particularly as a hydrogen bond acceptor for creating specialized Deep Eutectic Solvents (DESs) where the glycerol-like tail imparts distinct physicochemical properties compared to simpler analogs. [1]
Direct substitution with more common alternatives like choline chloride or a simple physical mixture of choline chloride and glycerol is often unviable. The covalent linkage of the dihydroxypropyl (glycerol) tail to the ammonium cation creates a distinct steric and hydrogen-bonding profile that cannot be replicated by a simple mixture. In applications such as the formulation of Deep Eutectic Solvents (DESs), the specific geometry and hydrogen-bonding capability of each component are critical determinants of the resulting mixture's melting point, viscosity, and conductivity. [REFS-1, REFS-2] The presence of two hydroxyl groups on the tail, versus one on choline chloride, fundamentally alters these intermolecular interactions, leading to materials with significantly different processability and performance characteristics.
The choice of hydrogen bond acceptor (HBA) is a critical control parameter for tuning the viscosity of Deep Eutectic Solvents. While choline chloride (ChCl) is the industry standard, its hydroxyethyl tail offers limited structural variation. [1] (2,3-Dihydroxypropyl)trimethylammonium chloride possesses a glycerol-like tail with an additional hydroxyl group, which significantly increases the potential for hydrogen bonding within the DES. Studies on ChCl-based DESs consistently show that using glycerol as the hydrogen bond donor (HBD) results in significantly higher viscosity compared to DESs made with ethylene glycol. [REFS-2, REFS-3] By incorporating the glycerol moiety directly into the HBA structure, this compound enables the formulation of DESs with intrinsically higher viscosity profiles, a key parameter for applications in lubrication, surface coatings, and electrodeposition.
| Evidence Dimension | Viscosity of Resulting Deep Eutectic Solvent |
| Target Compound Data | Enables formulation of higher-viscosity DES due to the integrated diol structure, which promotes extensive hydrogen bonding. |
| Comparator Or Baseline | Choline Chloride-based DES using simple diols like ethylene glycol (e.g., Ethaline) exhibit lower viscosities. [REFS-2, REFS-3] |
| Quantified Difference | Qualitatively significant increase in viscosity, analogous to the difference observed between glycerol-based DES (Glyceline) and ethylene glycol-based DES (Ethaline). |
| Conditions | Formulation of Type III Deep Eutectic Solvents at various molar ratios and temperatures. |
This compound is the correct choice when the application requires a DES with higher viscosity and specific rheological properties that cannot be achieved with standard choline chloride-based systems.
The capacity of a compound to absorb and retain moisture is directly related to its ability to form hydrogen bonds with water. Glycerol is a well-established hygroscopic agent due to its three hydroxyl groups. [1] (2,3-Dihydroxypropyl)trimethylammonium chloride features a glycerol-derived tail containing two hydroxyl groups, whereas the common substitute, choline chloride, possesses only one. [2] This structural difference provides the target compound with double the number of hydrogen bond donor sites on its organic tail, leading to a demonstrably higher affinity for water. This makes it a more effective choice for applications requiring potent humectant properties or precise control of water activity in sensitive formulations.
| Evidence Dimension | Number of Water-Binding Hydroxyl Groups per Cation Tail |
| Target Compound Data | 2 |
| Comparator Or Baseline | Choline Chloride: 1 [<a href="https://pubchem.ncbi.nlm.nih.gov/compound/Choline-chloride" target="_blank">2</a>] |
| Quantified Difference | 100% increase in hydroxyl group density on the organic tail compared to choline chloride. |
| Conditions | Aqueous solutions or exposure to humid environments. |
For formulations where moisture retention or water activity depression is a critical performance metric, this compound provides superior functionality over the less-hydroxylated choline chloride.
Effective cryopreservation of biological materials typically requires a combination of components, including salts and a cryoprotective agent (CPA) to prevent ice crystal damage. Glycerol is one of the most widely used and effective penetrating CPAs. [1] (2,3-Dihydroxypropyl)trimethylammonium chloride integrates the essential glycerol structure directly into the salt cation. This creates a dual-function, single-component alternative to traditional multi-component cryopreservation cocktails that rely on separate salts and CPAs. [2] Using a single, dual-function molecule can simplify formulation, reduce the number of sourced components, and potentially improve batch-to-batch consistency in sensitive biological applications.
| Evidence Dimension | Molecular Structure for Cryoprotection |
| Target Compound Data | Covalently-linked quaternary ammonium salt and glycerol (polyol) moieties in a single molecule. |
| Comparator Or Baseline | Standard two-component mixtures of a salt (e.g., Choline Chloride) and a separate polyol cryoprotectant (e.g., Glycerol). [<a href="https://patents.google.com/patent/WO2018211454A2/en" target="_blank">2</a>] |
| Quantified Difference | N/A (Qualitative advantage in formulation simplicity and component consolidation). |
| Conditions | Aqueous media for the cryopreservation of cells, tissues, or other biological specimens. |
This compound is a strategic choice for simplifying the formulation and supply chain of cryopreservation media by providing both salt and polyol cryoprotectant functions in a single, well-defined chemical entity.
This compound is the right choice for developing DESs where a higher viscosity is required for processability or final application performance, such as in specialty lubricants, hydraulic fluids, or as media for electrochemical polishing where mass transport rates need to be controlled. [1]
In cosmetics, pharmaceuticals, or industrial formulations where maintaining a specific moisture level or preventing drying is critical, the enhanced hygroscopicity of this compound makes it a more potent humectant than choline chloride, offering better performance in stabilizing the product. [2]
For use in biotechnology and cell therapy manufacturing, this compound serves as a simplifying agent in cryopreservation media. Its dual-function nature as both a salt and a cryoprotectant reduces formulation complexity, which can improve reproducibility and simplify regulatory documentation compared to multi-component mixtures. [3]
Acute Toxic;Irritant